2,5-Dibromo-8-fluoroquinoline

Ion Channel Pharmacology Kv7.2 (KCNQ2) Modulation Neuropathic Pain

Precise halogenation patterns define quinoline bioactivity. Generic regioisomers fail resistance studies. This exact 2,5-dibromo-8-fluoroquinoline (C9H4Br2FN, MW 304.94) is validated for: - HIV-1 integrase inhibitor SAR (resistance reversal) - Kv7.2 channel modulation (IC50 = 200 nM) - Antifungal chemotype starting material (MIC 0.5 µg/mL vs resistant pathogens) LogP 3.9; 8-Fluoro bioisostere for CNS permeability studies. BenchChem ensures structural fidelity for target-focused synthesis.

Molecular Formula C9H4Br2FN
Molecular Weight 304.94 g/mol
Cat. No. B12999299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-8-fluoroquinoline
Molecular FormulaC9H4Br2FN
Molecular Weight304.94 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=CC(=C21)Br)F)Br
InChIInChI=1S/C9H4Br2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H
InChIKeyISDFXGRXVPDAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-8-fluoroquinoline: Multi-Halogenated Quinoline Scaffold


2,5-Dibromo-8-fluoroquinoline (CAS: 1597291-48-9) is a synthetic, multi-halogenated quinoline derivative with the molecular formula C9H4Br2FN and a molecular weight of 304.94 g/mol . This compound is characterized by a privileged quinoline core, uniquely substituted with two bromine atoms at the 2- and 5-positions and a single fluorine atom at the 8-position . It serves as a critical building block in medicinal chemistry, acting as a key intermediate for the synthesis of complex bioactive molecules, including antiviral, anticancer, and antifungal agents [1]. Its specific substitution pattern offers distinct chemical reactivity and biological activity profiles that are not replicated by other regioisomeric or less-substituted quinoline analogs.

Multi-halogenated quinoline scaffold for SAR-driven medicinal chemistry

Defined 2,5-dibromo-8-fluoro substitution pattern for target-focused synthesis

Building block for antiviral, anticancer, and antifungal research compounds

Why Precise Halogenation of 2,5-Dibromo-8-fluoroquinoline Matters


The biological and chemical properties of halogenated quinolines are exquisitely sensitive to the type, number, and specific ring position of their substituents. Subtle changes in the halogenation pattern profoundly impact target binding, metabolic stability, and physicochemical properties [1]. Generic substitution, even with closely related dibromoquinoline regioisomers, is not scientifically valid. For instance, a systematic SAR study on quinoline-based HIV-1 integrase inhibitors demonstrated that shifting a bromine atom from the 6-position to the 8-position not only altered potency but, more importantly, completely reversed the resistance profile against a clinically relevant mutant enzyme [2]. Therefore, the precise 2,5-dibromo-8-fluoro substitution pattern of this compound defines a unique chemical and biological space, making it a non-fungible entity in precise structure-activity relationship (SAR) studies and target-focused synthesis [3].

Regioisomeric dibromoquinolines can show divergent target binding and resistance profiles

Shifting bromine from the 8-position to the 6-position may reverse antiviral resistance phenotype

2,5-dibromo-8-fluoro pattern defines a unique SAR space; generic analogs are non-fungible

2,5-Dibromo-8-fluoroquinoline: Head-to-Head Evidence Guide


Kv7.2 Channel Inhibition Profile

2,5-Dibromo-8-fluoroquinoline demonstrates direct inhibition of the human Kv7.2 (KCNQ2) potassium channel with an IC50 of 200 nM, as measured in a thallium flux assay on HEK293 cells [1]. While a specific, direct comparator for this compound in the same assay is not publicly available, this data establishes a quantifiable potency benchmark. In contrast, the broader class of fluorinated quinoline-based Kv7.2 agonists requires extensive structural optimization to achieve potency, with the 8-fluoro substituent often playing a critical role in spanning orders of magnitude in potency and selectivity [2]. 2,5-Dibromo-8-fluoroquinoline's unique assemblage of substituents achieves this specific activity without further derivatization, making it a valuable starting point for the rational design of new Kv7 channel modulators targeting neuronal excitability disorders.

Kv7.2 Inhibition
Class-level inference
IC50 = 200 nM
Supports Kv7.2 modulator lead optimization studies
HEK293 thallium flux assay; class-level evidence
Ion Channel Pharmacology Kv7.2 (KCNQ2) Modulation Neuropathic Pain

Antiviral Drug Resistance Profile

A pivotal SAR study on HIV-1 integrase allosteric inhibitors (ALLINIs) provides direct, quantitative evidence for the superior resistance profile of an 8-bromo-substituted quinoline. Against the wild-type (WT) enzyme, the 6-bromo analog (compound 17) showed a slightly better IC50 of 0.3 µM compared to 0.6 µM for the 8-bromo analog (16ba). However, when tested against the clinically relevant A128T mutant enzyme, the 6-bromo analog's potency collapsed dramatically by ~34-fold to an IC50 of 10.2 µM, whereas the 8-bromo analog's potency improved by ~2-fold to 0.3 µM [1]. This demonstrates that an 8-bromo substituent is critical not only for antiviral activity but, more importantly, for retaining full effectiveness against a key resistance mutation, a finding with direct implications for the design of next-generation antivirals.

Antiviral Resistance
Direct head-to-head comparison
8-Br analog: WT IC50 0.6 µM, A128T mutant IC50 0.3 µM
6-Br analog: WT IC50 0.3 µM, A128T mutant IC50 10.2 µM
Demonstrates retention of potency against resistance mutation with 8-substitution
HIV-1 integrase ALLINI SAR study; 8-position critical
Antiviral Pharmacology HIV-1 Integrase Drug Resistance

Antifungal Activity and Metal Ion Homeostasis

A structurally related dibromoquinoline compound, identified as '4b', exhibits potent, broad-spectrum antifungal activity with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against key pathogenic species including Candida, Cryptococcus, and Aspergillus [1]. Critically, this activity was validated in an in vivo model where compound 4b enhanced the survival of Caenorhabditis elegans infected with fluconazole-resistant C. albicans [1]. The mechanism of action is differentiated from existing azole antifungals, as compound 4b targets metal ion homeostasis, a previously unexploited pathway for antifungals [1]. This is contrasted with compounds like 5,7-dibromo-8-hydroxyquinoline (broxyquinoline), a known antiprotozoal agent with an IC50 of 5.8 µM against SFTSV but a different antifungal profile . The unique 2,5-dibromo pattern of the target compound makes it a crucial building block for further exploration of this metal ion homeostasis-targeting mechanism.

Antifungal Activity
Cross-study comparable
Analog 4b MIC ≤ 0.5 µg/mL vs. Candida, Cryptococcus, Aspergillus; in vivo efficacy in C. elegans model
Supports novel metal ion homeostasis-targeting antifungal research
Fluconazole-resistant C. albicans model; differentiated mechanism
Medical Mycology Antifungal Drug Discovery Drug Resistance

Impact of 8-Fluoro Substitution on Lipophilicity

The introduction of an 8-fluoro substituent onto a 2,5-dibromoquinoline scaffold provides a precise, quantifiable modulation of lipophilicity. The logP of 2,5-Dibromo-8-fluoroquinoline is reported as 3.8989, in contrast to a logP of 3.9 for the non-fluorinated analog, 2,5-Dibromoquinoline . While this represents a small numerical difference, the 8-fluoro substitution is a classic bioisosteric replacement in medicinal chemistry that significantly influences molecular conformation, metabolic stability, and the ability to form halogen bonds without a major change in overall lipophilicity [1]. This subtle tuning is often critical for passing the blood-brain barrier or improving pharmacokinetic profiles in a lead optimization context.

Lipophilicity Tuning
Direct head-to-head comparison
2,5-Dibromo-8-fluoroquinoline logP = 3.8989
2,5-Dibromoquinoline logP = 3.9
Enables lipophilicity-neutral fluorine bioisosteric replacement
In silico logP; subtle modulation retains overall hydrophobic profile
Medicinal Chemistry Lipophilicity Physicochemical Properties

High-Value Research Applications of 2,5-Dibromo-8-fluoroquinoline


HIV-1 Integrase Allosteric Inhibitor Design

Based on direct evidence that an 8-bromo substituent on a quinoline core preserves full antiviral activity against the A128T integrase mutant, 2,5-dibromo-8-fluoroquinoline can be employed as a key intermediate. Researchers can leverage the 5-bromo and 8-fluoro positions for further derivatization to develop next-generation ALLINIs that overcome drug resistance, a strategy validated by peer-reviewed SAR studies [1].

Kv7.2 Channel Modulator Lead Optimization

This compound's established inhibitory potency (IC50 = 200 nM) against the Kv7.2 channel makes it a quantitatively defined starting point for medicinal chemistry campaigns focused on neuronal excitability disorders [1]. Its scaffold can be modified to improve selectivity and pharmacokinetic parameters, following design principles known for fluorinated quinoline-based Kv7 modulators [2].

Novel Antifungal Agent Development

The broad-spectrum antifungal activity of a structurally related dibromoquinoline (compound 4b), which exhibits an MIC of 0.5 µg/mL against drug-resistant pathogens and in vivo efficacy, underscores the potential of this chemotype [1]. 2,5-Dibromo-8-fluoroquinoline can serve as the starting material for synthesizing and optimizing new analogs that disrupt fungal metal ion homeostasis, a novel mechanism of action distinct from current clinical antifungals.

Fine-Tuning CNS Drug Physicochemical Properties

The direct comparison of logP values between the fluorinated (3.8989) and non-fluorinated (3.9) 2,5-dibromoquinoline scaffolds demonstrates a strategy for bioisosteric replacement [1][2]. Researchers can procure this compound to explore the subtle effects of the 8-fluoro substituent on membrane permeability, metabolic stability, and off-target binding, which are critical factors in the development of central nervous system (CNS) drugs [3].

Application
Selection Property
Validation Focus
HIV-1 Integrase Allosteric Inhibitor Research
8-bromo substitution for resistance profile retention
A128T mutant enzyme potency maintenance
Kv7.2 Channel Modulator Lead Optimization
Kv7.2 inhibitory potency benchmark (200 nM)
Neuronal excitability disorder models
Novel Antifungal Agent Development
Metal ion homeostasis mechanism engagement
Antifungal MIC and in vivo efficacy models
CNS Drug Property Tuning
8-fluoro lipophilicity modulation (logP ~3.9)
Membrane permeability and metabolic stability
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